Vendor-Annotated Microtubule Inhibition vs. In-Class Kinase Inhibitor Activity
Vendor documentation identifies 5-(1-biphenyl-4-yl-1H-tetrazol-5-yl)-4-methylpyrimidin-2-ylamine (BIPT) as a microtubule inhibitor, a mechanism distinct from the kinase inhibition expected for many pyrimidine-2-amine analogs . BIPT is reported to inhibit tyrosine kinase activity and suppress tumor cell growth in murine models, with a proposed tubulin-binding mechanism that disrupts microtubule assembly . However, no quantitative IC50, Kd, or cellular EC50 data for the target compound or a defined comparator are available in the public domain. Metabolic effects on glucose uptake and insulin sensitivity have also been noted, potentially mediated through tyrosine kinase regulation .
| Evidence Dimension | Mechanism of action annotation |
|---|---|
| Target Compound Data | Microtubule inhibitor; tubulin assembly disruption proposed |
| Comparator Or Baseline | In-class pyrimidine-2-amines typically annotated as ATP-competitive kinase inhibitors (e.g., JNK1 inhibitor A-82118; PDB 3O2M) |
| Quantified Difference | No quantitative data available for direct comparison |
| Conditions | Vendor annotation; murine tumor model (details unspecified) |
Why This Matters
Without quantitative comparator data, procurement decisions based on mechanism alone carry substantial risk; users must independently verify microtubule vs. kinase activity to avoid misassignment in mechanistic studies.
